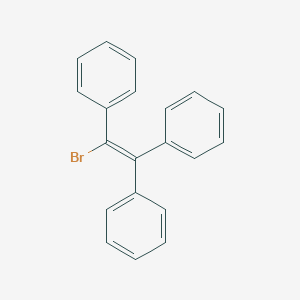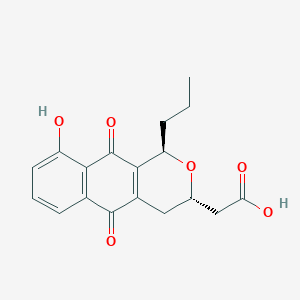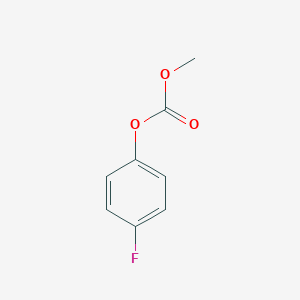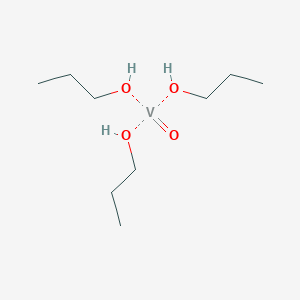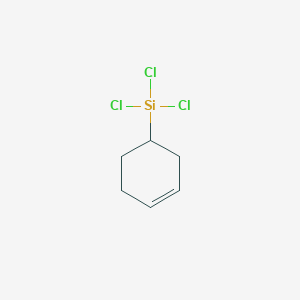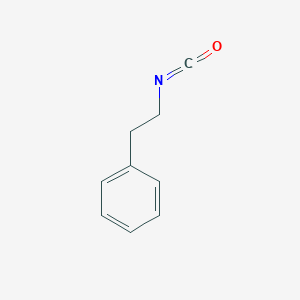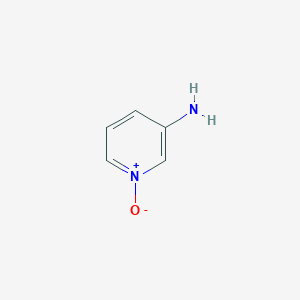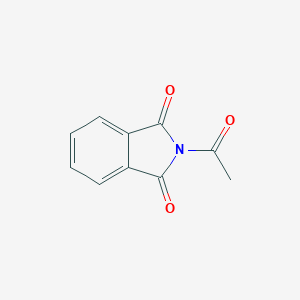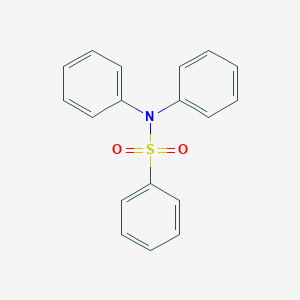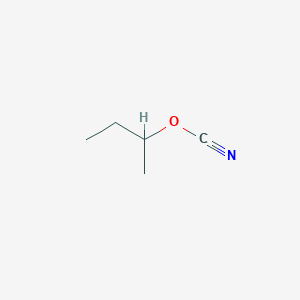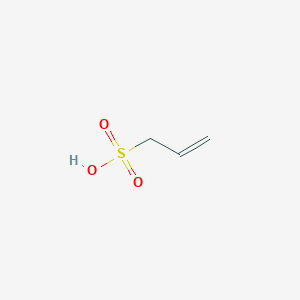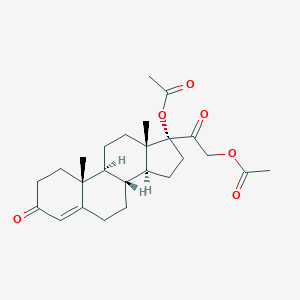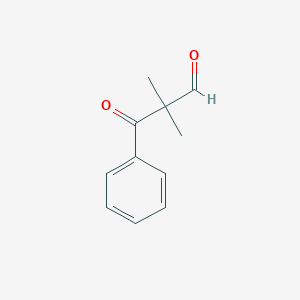
2,2-Dimethyl-3-oxo-3-phenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxo-3-phenylpropanal (DMPP) is a chemical compound that belongs to the family of α,β-unsaturated aldehydes. DMPP is a versatile chemical compound that has gained attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
2,2-Dimethyl-3-oxo-3-phenylpropanal is an α,β-unsaturated aldehyde that contains a Michael acceptor, which makes it a potent electrophile. 2,2-Dimethyl-3-oxo-3-phenylpropanal can react with nucleophiles, such as thiols and amines, to form covalent adducts. 2,2-Dimethyl-3-oxo-3-phenylpropanal has been shown to inhibit enzymes that contain thiol groups, such as glutathione S-transferase and thioredoxin reductase. 2,2-Dimethyl-3-oxo-3-phenylpropanal can also interact with proteins and DNA, leading to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-3-oxo-3-phenylpropanal has been shown to exhibit various biochemical and physiological effects. 2,2-Dimethyl-3-oxo-3-phenylpropanal has been reported to induce apoptosis in cancer cells by inhibiting thioredoxin reductase and increasing oxidative stress. 2,2-Dimethyl-3-oxo-3-phenylpropanal has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. Furthermore, 2,2-Dimethyl-3-oxo-3-phenylpropanal has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-3-oxo-3-phenylpropanal has several advantages for lab experiments, including its high reactivity, low toxicity, and easy synthesis. However, 2,2-Dimethyl-3-oxo-3-phenylpropanal also has some limitations, such as its instability in air and moisture, which requires careful handling and storage. 2,2-Dimethyl-3-oxo-3-phenylpropanal can also react with other nucleophiles, leading to non-specific reactions and complicating the interpretation of results.
Zukünftige Richtungen
For 2,2-Dimethyl-3-oxo-3-phenylpropanal research include the development of new synthetic methods, the exploration of its potential as a chiral building block, and the investigation of its mechanism of action in more detail.
Synthesemethoden
2,2-Dimethyl-3-oxo-3-phenylpropanal can be synthesized via several methods, including aldol condensation, Wittig reaction, and acylation of phenylacetic acid. The most common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanal is the aldol condensation of acetone and benzaldehyde in the presence of a base catalyst, such as potassium hydroxide. The reaction yields 2,2-Dimethyl-3-oxo-3-phenylpropanal as a yellowish oil with a melting point of 36-38°C.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-oxo-3-phenylpropanal has been extensively studied for its potential applications in various fields of scientific research. 2,2-Dimethyl-3-oxo-3-phenylpropanal is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. 2,2-Dimethyl-3-oxo-3-phenylpropanal has also been used as a chiral building block in the synthesis of biologically active compounds. Furthermore, 2,2-Dimethyl-3-oxo-3-phenylpropanal has shown potential as a ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
1750-74-9 |
|---|---|
Produktname |
2,2-Dimethyl-3-oxo-3-phenylpropanal |
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C11H12O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RAKVKEWSBZRILU-UHFFFAOYSA-N |
SMILES |
CC(C)(C=O)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C=O)C(=O)C1=CC=CC=C1 |
Synonyme |
2,2-DIMETHYL-3-OXO-3-PHENYLPROPANAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
